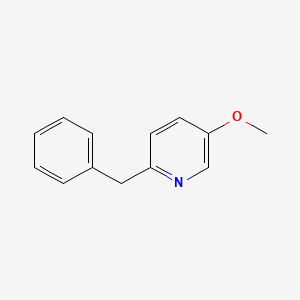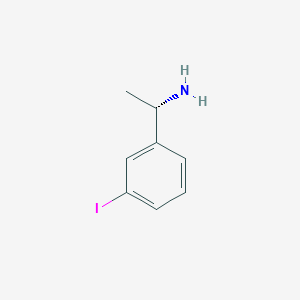![molecular formula C7H7N3O B15330202 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbonitrile](/img/structure/B15330202.png)
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbonitrile is a heterocyclic compound that features a fused ring system combining pyrazole and oxazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbonitrile typically involves multiple steps starting from commercially available pyrazoles. One common synthetic route includes the following steps:
Formation of Pyrazole-5-aldehydes: This step involves the regioselective construction of pyrazole-5-aldehydes using a protected hydroxyethyl group on the nitrogen atom at position 1 (N1) of the pyrazole ring.
Deprotection and Reduction: The protected hydroxyethyl group is then deprotected, followed by reduction to generate fused heterocyclic scaffolds bearing multiple substitution patterns.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can introduce new substituents onto the pyrazole or oxazine rings, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents suitable for the specific reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.
Wissenschaftliche Forschungsanwendungen
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Biological Studies: It serves as a probe molecule for studying biological pathways and mechanisms of action.
Chemical Biology: The compound is utilized in chemical biology research to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fused ring system allows it to fit into binding sites on these targets, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid: This compound shares a similar fused ring system but differs in the functional group at position 2.
Pyrazolo[1,5-a]pyrimidines: These compounds also feature a fused ring system involving a pyrazole ring but differ in the second ring structure.
Uniqueness
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbonitrile is unique due to its specific combination of pyrazole and oxazine rings, which imparts distinct chemical and biological properties. Its carbonitrile group at position 2 further differentiates it from similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological activities.
Eigenschaften
Molekularformel |
C7H7N3O |
|---|---|
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbonitrile |
InChI |
InChI=1S/C7H7N3O/c8-4-6-3-7-5-11-2-1-10(7)9-6/h3H,1-2,5H2 |
InChI-Schlüssel |
DRIIZRAPHIGLLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC2=CC(=NN21)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2',5,5'-Tetrafluoro-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B15330123.png)

![2-Bromospiro[fluorene-9,9'-xanthene]-7-carbonitrile](/img/structure/B15330140.png)
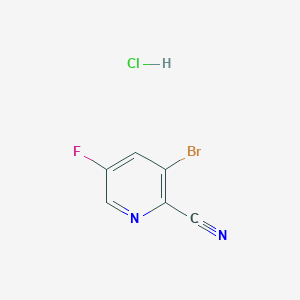
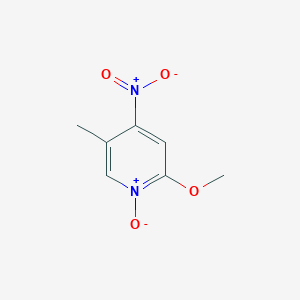

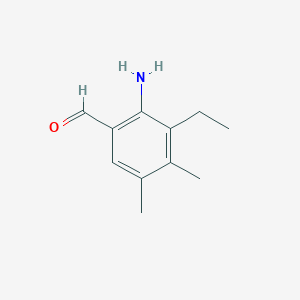
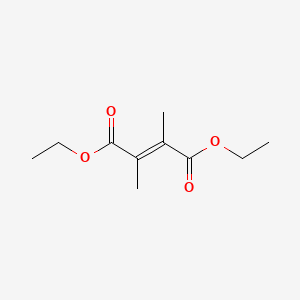
![5-[3,5-bis(4-formylphenyl)phenyl]pyridine-2-carbaldehyde](/img/structure/B15330182.png)
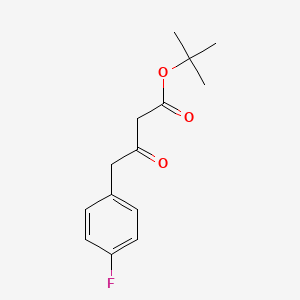
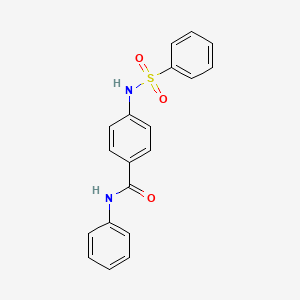
![Benzo[d]thiazol-2-ylmethyl cinnamate](/img/structure/B15330204.png)
